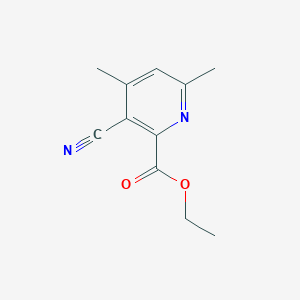

Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate

Description

Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate is a pyridine-based heterocyclic compound characterized by a cyano group at position 3, methyl substituents at positions 4 and 6, and an ethyl ester moiety at position 2. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal and agrochemical research.

Properties

IUPAC Name |

ethyl 3-cyano-4,6-dimethylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-4-15-11(14)10-9(6-12)7(2)5-8(3)13-10/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBXZTDLXQERON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=N1)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801238606 | |

| Record name | Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-05-7 | |

| Record name | Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The cyano group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Sodium methoxide in methanol.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Nucleophilic substitution: Substituted pyridine derivatives.

Reduction: 3-amino-4,6-dimethyl-2-pyridinecarboxylate.

Hydrolysis: 3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid.

Scientific Research Applications

Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Pharmaceuticals: It serves as a building block for the development of drugs with potential therapeutic effects.

Material Science: It is utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would be related to the specific drug it is incorporated into, targeting particular molecular pathways or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine derivatives with cyano, ester, or methyl substituents exhibit diverse biological activities. Below is a comparative analysis of Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate and structurally related compounds:

Key Observations:

- Synthetic Flexibility : Compounds like 2 and 4 require multi-step syntheses involving thioalkylation or diazachalcone intermediates, whereas the target compound is synthesized via a single-step condensation .

Key Findings:

- Insecticidal Activity : Compound 2 outperforms commercial insecticides like acetamiprid, highlighting the role of styryl and thioacetamide groups in enhancing activity .

- Antimicrobial Versatility: Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate derivatives show broader efficacy than 3-cyano-4,6-di(3-pyridyl)-2-pyridone, likely due to the ester group’s ability to stabilize drug-target interactions .

- Pharmacological Diversity: Diarylated pyridines (e.g., 3-cyano-4,6-diaryl derivatives) exhibit multi-target activities, including anticancer effects, underscoring the importance of aryl substituents in modulating bioactivity .

Biological Activity

Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate (CAS Number: 1221792-05-7) is a pyridine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential as an anticancer agent and interacts with various biochemical pathways, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₁₁H₁₂N₂O₂

- Molecular Weight : 204.23 g/mol

- Melting Point : 58–60 °C

Anticancer Properties

Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate has shown significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives of this compound induce apoptosis through mechanisms involving mitochondrial pathways. For instance, studies have demonstrated that certain substituted pyridines can increase the release of cytochrome c from mitochondria, triggering apoptosis in MCF-7 breast cancer cells .

Table 1: Cytotoxicity Data of Ethyl 3-Cyano-4,6-Dimethyl-2-Pyridinecarboxylate Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate | RKO | 7.12 | |

| 5-Fluorouracil (5-FU) | RKO | 20.18 | |

| Benzohydrazide derivative | MCF-7 | Not specified |

The biological activity of ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate is attributed to its interaction with specific enzymes and signaling pathways:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can inhibit or modify enzyme activity, impacting drug efficacy and toxicity.

- Cell Signaling Pathways : It modulates key signaling pathways such as MAPK/ERK, influencing cell growth and differentiation. Additionally, it affects the expression of genes related to oxidative stress and apoptosis.

- Gene Expression Regulation : The compound can alter gene expression by interacting with transcription factors, thereby influencing cellular responses to stress and apoptosis.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of new derivatives of ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate reported enhanced anticancer activity when specific substituents were introduced at the 2-position of the pyridine ring. These modifications improved lipophilicity and bioavailability, leading to increased cytotoxicity against cancer cell lines .

Long-Term Effects in Animal Models

Research has indicated that the effects of ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate vary with dosage in animal models. Low doses may enhance metabolic activity and reduce oxidative stress, while high doses can result in toxicity and liver damage. This highlights the importance of dosage optimization in therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate?

Answer:

The compound is typically synthesized via alkylation of 3-cyano-4,6-dimethyl-2-mercaptopyridine. A common method involves reacting the thiolate anion (generated using sodium hydroxide) with alkyl halides in the presence of a phase-transfer catalyst like tetrabutyl ammonium bromide. For example, sodium hydroxide (20% w/v) is mixed with 3-cyano-4,6-dimethyl-2-mercaptopyridine at 5–10°C, followed by dropwise addition of alkyl halides in ethanol. The reaction is stirred for 4–5 hours, yielding the target compound after purification . Alternative routes use cyanothioacetamide and acetylacetone in ethanol with triethylamine as a catalyst, followed by cyclization under reflux .

Basic: How is structural characterization performed for this compound?

Answer:

Structural confirmation relies on spectroscopic and elemental analysis :

- NMR : Proton environments (e.g., methyl, cyano, and ester groups) are resolved in DMSO-d₆ or CDCl₃. For example, methyl groups typically appear at δ 2.12–2.25 ppm, while aromatic protons resonate between δ 6.70–7.34 ppm .

- ESIMS : Molecular ion peaks (e.g., m/z 328.2 [M+1]) confirm the molecular weight .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (e.g., C: 62.1%, H: 5.8%, N: 10.3%) .

Advanced: How do reaction conditions influence the yield and purity of this compound?

Answer:

Key variables include:

- Catalysts : Piperidine or triethylamine accelerates cyclization in ethanolic solutions, improving yields by 15–20% compared to uncatalyzed reactions .

- Temperature : Controlled heating (e.g., reflux at 80°C) minimizes side reactions like over-alkylation. Lower temperatures (5–10°C) during thiolate formation prevent decomposition .

- Purification : Chromatography or recrystallization from ethanol removes byproducts (e.g., unreacted thiols or alkyl halides), achieving >95% purity .

Advanced: What functional group transformations are feasible with Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate?

Answer:

The compound’s reactivity is dominated by its cyano , ester , and methyl groups:

- Cyano Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, enabling access to pyridine-2-carboxamides .

- Ester Hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid derivative, useful for coupling reactions (e.g., amide bond formation) .

- Electrophilic Substitution : The pyridine ring undergoes nitration or halogenation at the 5-position due to electron-withdrawing effects of the cyano and ester groups .

Advanced: How can spectral data resolve contradictions in structural assignments?

Answer:

Discrepancies in proposed structures are addressed by:

- 2D NMR (COSY, HSQC) : Correlating proton-proton and proton-carbon couplings to confirm substituent positions. For example, NOESY can verify spatial proximity between methyl and aromatic protons .

- X-ray Crystallography : Definitive bond angles and lengths (e.g., C–N bond distances of 1.34–1.38 Å) validate tautomeric forms or regiochemistry .

- High-Resolution MS : Exact mass measurements (e.g., m/z 262.0388) distinguish between isomers with similar fragmentation patterns .

Advanced: What strategies optimize this compound’s biological activity in drug discovery?

Answer:

Structure-activity relationship (SAR) studies focus on:

- Core Modifications : Introducing diaryl groups at the 4,6-positions enhances anticancer activity (e.g., IC₅₀ values <10 µM against breast cancer cell lines) .

- Side Chain Functionalization : Adding amino acid residues (e.g., glutamic acid) improves solubility and target binding in antiviral assays (e.g., influenza PA-PB1 disruption) .

- Prodrug Design : Ester hydrolysis in vivo generates active carboxylic acid metabolites, improving pharmacokinetics .

Advanced: How can computational methods guide the design of derivatives?

Answer:

- Molecular Docking : Predicts binding affinity to targets like kinase enzymes (e.g., EGFR) by modeling interactions between the pyridine core and active-site residues .

- DFT Calculations : Optimizes reaction pathways (e.g., transition states for cyclization) to reduce energy barriers and improve synthetic efficiency .

- ADMET Prediction : Tools like SwissADME estimate logP (3.54) and bioavailability, prioritizing derivatives with favorable drug-likeness .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Hazard Classification : Classified as a laboratory chemical with no specific toxicity data. Assume irritant potential and handle under fume hoods .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

- Emergency Protocols : Use PPE (gloves, goggles) and consult safety sheets for spill management (e.g., neutralize with sodium bicarbonate) .

Advanced: What analytical techniques quantify impurities in synthesized batches?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted acetylacetone (retention time ~3.2 min vs. 6.5 min for the product) .

- GC-MS : Detects volatile byproducts (e.g., alkyl halides) with detection limits <0.1% .

- TLC : Silica gel plates (ethyl acetate/hexane, 1:3) provide rapid purity checks (Rf = 0.45 for the pure compound) .

Advanced: How does steric hindrance from methyl groups affect reactivity?

Answer:

The 4,6-dimethyl groups:

- Reduce Nucleophilicity : Shield the pyridine nitrogen, slowing electrophilic attacks (e.g., nitration requires stronger conditions) .

- Direct Substituents : Steric effects favor reactions at the less hindered 5-position, as seen in halogenation studies .

- Influence Crystal Packing : Methyl groups create hydrophobic interactions, affecting solubility and crystallization behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.